

Stability and Storage of 2-Methoxy-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-nitrophenol

Cat. No.: B041512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **2-Methoxy-5-nitrophenol** (also known as 5-Nitroguaiacol), a key intermediate in the synthesis of various pharmaceuticals, including potent VEGF and tyrosine kinase inhibitors, GABA analogues, and phosphodiesterase inhibitors.^[1] Understanding the stability profile of this compound is critical for ensuring its quality, purity, and efficacy in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methoxy-5-nitrophenol** is presented in Table 1. This data is essential for the design of appropriate storage and handling protocols.

Table 1: Physicochemical Properties of **2-Methoxy-5-nitrophenol**

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₄	[2]
Molecular Weight	169.13 g/mol	[2]
CAS Number	636-93-1	[2]
Appearance	Yellow to light brown powder	[1]
Melting Point	103-107 °C	[1] [3]
Boiling Point	110-112 °C at 1 mmHg	[1] [3]
Solubility	Soluble in water (as sodium salt)	[4]

Recommended Storage and Handling

To maintain the integrity of **2-Methoxy-5-nitrophenol**, it is imperative to adhere to the following storage and handling guidelines based on information from safety data sheets (SDS) and supplier recommendations:

- Temperature: Store in a cool place.[\[5\]](#)
- Atmosphere: Keep containers tightly closed in a dry and well-ventilated area.[\[5\]](#)
- Light: Protect from light to prevent photodegradation.
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Stability Profile

The stability of **2-Methoxy-5-nitrophenol** is influenced by several factors, including light, pH, temperature, and the presence of oxidizing agents. While comprehensive quantitative data for all conditions is not readily available in the public domain, this section summarizes the known stability information and outlines protocols for further investigation.

Photostability

Recent studies have shown that **2-Methoxy-5-nitrophenol** undergoes photodegradation upon exposure to artificial sunlight in aqueous solutions.

A study by Šojić et al. (2023) investigated the photolysis kinetics of aqueous-phase 5-nitroguaiacol. The photolysis was found to be slower than its isomer, 4-nitroguaiacol. The degradation follows first-order kinetics at low concentrations (<0.45 mM).^[6] The atmospheric lifetime for the photolysis of a 0.1 mM solution was estimated to be 167 hours of illumination.^[6]

The primary photodegradation pathways observed include denitration, carbon loss, hydroxylation, and carbon gain.^[6] The formation of various chromophores during photolysis was also noted, suggesting the potential for the formation of secondary brown carbon (BrC) in atmospheric conditions.^[6]

pH-Dependent Stability (Hydrolysis)

Currently, there is a lack of specific experimental data on the hydrolytic stability of **2-Methoxy-5-nitrophenol** across a range of pH values. However, as a phenolic compound, its stability can be expected to be pH-dependent. In basic conditions, the formation of the phenoxide salt could influence its reactivity and degradation pathways.

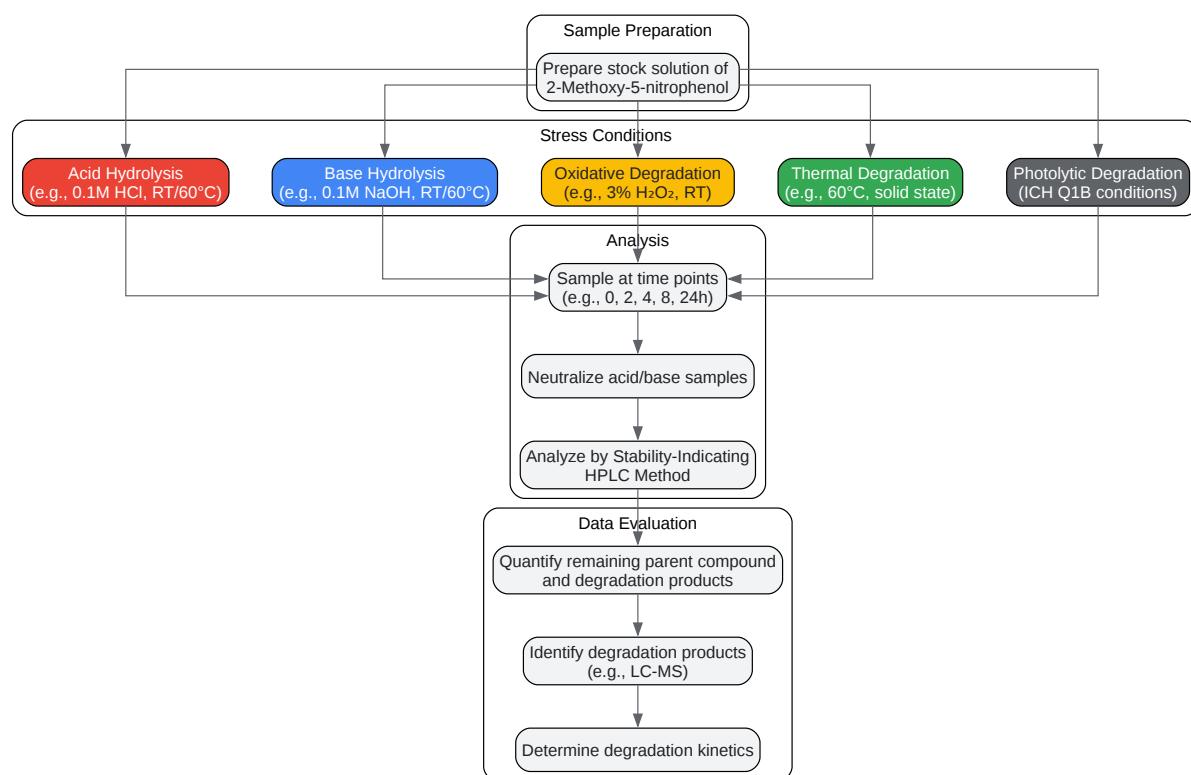
To address this knowledge gap, a forced degradation study under acidic, neutral, and basic conditions is recommended. A detailed protocol for such a study is provided in Section 4.2.

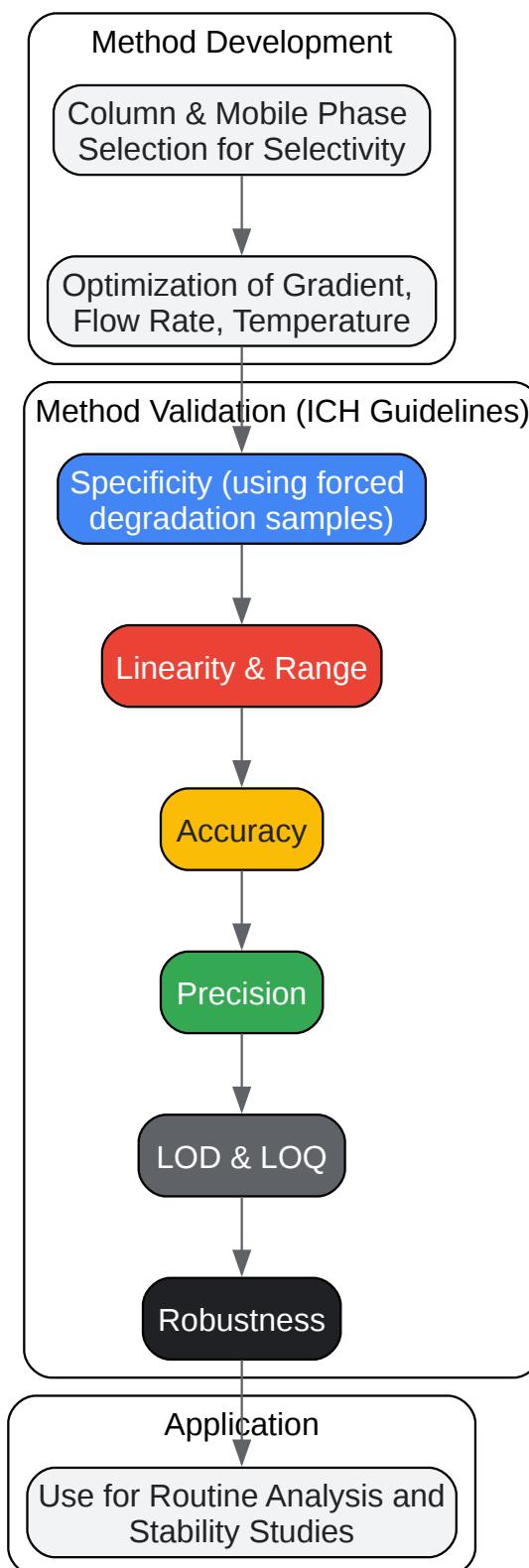
Thermal Stability

Information from safety data sheets indicates that **2-Methoxy-5-nitrophenol** is stable under recommended storage conditions. However, high-temperature studies on the pyrolysis of related methoxyphenols (guaiacols) have shown that the initial decomposition step is the loss of a methyl radical.^{[7][8][9]} Further decomposition at elevated temperatures (approaching 1275 K) can lead to the formation of phenol, cyclopentadienone, vinylacetylene, and acetylene.^{[7][8][9]}

For pharmaceutical applications, understanding the thermal stability at moderately elevated temperatures (e.g., 40-80°C) is more relevant. A forced degradation study under dry heat conditions is necessary to determine the degradation kinetics and identify potential degradation products under these conditions. A protocol for this is outlined in Section 4.2.

Oxidative Stability


Safety data sheets list strong oxidizing agents as being incompatible with **2-Methoxy-5-nitrophenol**. To quantitatively assess its susceptibility to oxidation, a forced degradation study using a common oxidizing agent like hydrogen peroxide (H_2O_2) is recommended. This will help to identify the degradation products and understand the degradation pathway. A protocol for an oxidative forced degradation study is provided in Section 4.2.


Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the development of a stability-indicating analytical method.

General Forced Degradation Workflow

The following diagram illustrates a general workflow for conducting forced degradation studies to assess the stability of **2-Methoxy-5-nitrophenol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]
- 2. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-甲氧基-5-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 67233-85-6: 5-Nitroguaiacol sodium salt | CymitQuimica [cymitquimica.com]
- 5. 5-Nitroguaiacol Sodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stability and Storage of 2-Methoxy-5-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041512#stability-and-storage-conditions-for-2-methoxy-5-nitrophenol\]](https://www.benchchem.com/product/b041512#stability-and-storage-conditions-for-2-methoxy-5-nitrophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com